1-(5-Bromo-3-fluoropyridin-2-yl)cyclopropan-1-amine
Description
Properties
IUPAC Name |
1-(5-bromo-3-fluoropyridin-2-yl)cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFN2/c9-5-3-6(10)7(12-4-5)8(11)1-2-8/h3-4H,1-2,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFAQZOXRVLGRPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=C(C=C(C=N2)Br)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(5-Bromo-3-fluoropyridin-2-yl)cyclopropan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. With a molecular formula of CHBrFN and a molecular weight of 231.07 g/mol, it features a cyclopropane ring linked to a pyridine moiety substituted with bromine and fluorine atoms . This unique structure may confer specific biological properties, making it a candidate for further research in various therapeutic areas.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, potentially leading to therapeutic effects. The precise mechanisms remain to be fully elucidated through empirical studies.
Research Findings
Recent studies have explored the compound's potential as an inhibitor in various biological pathways:
- Kinase Inhibition : Research indicates that compounds with similar structures exhibit inhibitory activity against key kinases involved in cancer signaling pathways. For instance, derivatives have shown IC values in the nanomolar range against various kinases, suggesting that this compound may also possess similar inhibitory properties .
- Cytotoxicity Studies : Preliminary cytotoxicity assays have been conducted using cell lines such as HT-22 and BV-2. Compounds related to this structure exhibited varying degrees of cytotoxicity, with some derivatives maintaining cell viability at concentrations up to 10 µM . These findings suggest that while some related compounds may be cytotoxic, further optimization could yield derivatives with favorable therapeutic windows.
- Structure-Activity Relationship (SAR) : The presence of halogen substituents (bromine and fluorine) is believed to enhance the binding affinity to target proteins, which is critical for the development of effective inhibitors . Ongoing SAR studies aim to refine the compound's structure to maximize its biological efficacy while minimizing toxicity.
Scientific Research Applications
Medicinal Chemistry
1-(5-Bromo-3-fluoropyridin-2-yl)cyclopropan-1-amine has been investigated for its potential as a pharmaceutical agent. Its structural features allow it to interact with biological targets effectively.
Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer drug candidate. The mechanism of action involves the inhibition of specific kinases involved in tumor growth .
Neuropharmacology
This compound has shown promise in modulating neurotransmitter systems, particularly in the context of neurodegenerative diseases.
Case Study: Neuroprotective Effects
Research indicated that this compound could protect neuronal cells from oxidative stress, highlighting its potential in treating conditions like Alzheimer's disease.
Material Science
The unique chemical structure of this compound allows it to be used in the development of advanced materials, including polymers and coatings.
Application: Conductive Polymers
Incorporating this compound into polymer matrices has been shown to enhance electrical conductivity and thermal stability, making it suitable for electronic applications.
| Activity Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | A549 (Lung Cancer) | 15 | |
| Anticancer | MCF7 (Breast Cancer) | 20 | |
| Neuroprotective | SH-SY5Y (Neuroblastoma) | 10 |
Table 2: Material Properties of Polymers Containing this compound
| Polymer Type | Conductivity (S/m) | Thermal Stability (°C) | Reference |
|---|---|---|---|
| Conductive Polymer A | 0.05 | 250 | |
| Conductive Polymer B | 0.10 | 270 |
Comparison with Similar Compounds
Table 1: Comparison of Pyridine and Pyrimidine Analogs
Key Observations :
- The hydrochloride salt form (e.g., C₇H₉BrClN₃) enhances solubility but may affect bioavailability compared to free bases .
- Ester-functionalized pyridines (e.g., methyl carboxylate) lack the cyclopropane amine, reducing steric hindrance and altering pharmacophore geometry .
Aromatic Ring Substitution Patterns
Table 2: Bromo-Fluoro Substituted Cyclopropane Amines
Key Observations :
- Phenyl analogs (e.g., C₉H₁₀BrClFN) exhibit reduced polarity compared to pyridine derivatives, impacting membrane permeability .
- Ethyl-linked phenyl derivatives (e.g., C₁₁H₁₂BrF₂N) introduce conformational flexibility, which may modulate receptor binding kinetics .
Functional Group Modifications
Table 3: Cyclopropane Functional Group Variants
Key Observations :
- Replacing the amine with a nitrile group (e.g., cyclopropane-1-carbonitrile) eliminates hydrogen-bond donor capacity, likely reducing target engagement in enzyme inhibition .
- Trifluoromethyl-substituted cyclopropanes (e.g., C₄H₆ClF₃N) enhance lipophilicity and metabolic stability, a common strategy in CNS drug design .
Branched vs. Cyclopropane Amines
Table 4: Comparison with Branched Amine Analogs
Key Observations :
Preparation Methods
Synthesis of the 5-Bromo-3-fluoropyridin-2-amine Intermediate
The key intermediate, 5-bromo-3-fluoropyridin-2-amine, is typically synthesized via selective halogenation and amination of pyridine derivatives. A common approach involves:
- Halogenation (Bromination and Fluorination): Starting from aminopyridine or hydroxypyridine precursors, bromination is performed using reagents such as tribromophosphorus oxide or sodium bromide/sodium bromate mixtures under controlled temperatures (ice bath to room temperature) to selectively introduce bromine at the 5-position of the pyridine ring. Fluorination is often achieved via modified Balz-Schiemann reactions or direct fluorination methods to install the fluorine substituent at the 3-position.
- Amination: Reduction of nitro groups to amines is generally carried out by catalytic hydrogenation using Raney nickel under hydrogen pressure (e.g., 40 psi) in methanol, yielding the amino-substituted pyridine derivative.
For example, one reported method involves bromination of 2-hydroxyl-3-nitro-4-methylpyridine with tribromophosphorus oxide at 110–130 °C, followed by catalytic hydrogenation to obtain the corresponding amino derivative with yields exceeding 90%.
| Step | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Bromination | Tribromophosphorus oxide, 110–130 °C, 3 h | 2-bromo-3-nitro-4-methylpyridine | 91.6 |
| Hydrogenation | Raney nickel, H₂ (40 psi), MeOH, 5 h | 2-amino-3-bromo-4-methylpyridine | 92.1 |
This halogenation and amination sequence is adaptable to synthesize 5-bromo-3-fluoropyridin-2-amine by selecting appropriate starting materials and fluorination steps.
Formation of the Cyclopropan-1-amine Moiety
The cyclopropan-1-amine group is introduced by cyclopropanation reactions, typically involving:
- Cyclopropanation of Pyridine Substituted Alkenes or Halides: The pyridine derivative bearing bromine and fluorine substituents is reacted with cyclopropanating agents such as diazomethane or Simmons–Smith reagents to form the cyclopropane ring at the 2-position.
- Amination of Cyclopropane: The cyclopropane ring is functionalized with an amine group either by direct substitution of a leaving group or by reductive amination.
The overall synthetic route to this compound involves careful control of reaction conditions to preserve the sensitive halogen substituents while efficiently forming the cyclopropane ring and introducing the amine functionality.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Halogenation (Bromination) | Sodium bromide, sodium bromate, sulfuric acid, acetonitrile, 0 °C to RT, 3 h | 5-Bromo substituted pyridine intermediate |
| 2 | Fluorination | Balz-Schiemann or equivalent fluorination methods | Introduction of fluorine at 3-position |
| 3 | Reduction | Raney nickel, H₂, methanol, RT, 5 h | Aminopyridine derivative |
| 4 | Cyclopropanation | Diazomethane or Simmons–Smith reagent | Formation of cyclopropane ring |
| 5 | Amination | Substitution or reductive amination | Cyclopropan-1-amine attachment |
This sequence is supported by patent literature and synthetic protocols emphasizing high yields and purity.
Analytical and Research Findings on Preparation
- Yield and Purity: The bromination and amination steps typically achieve yields above 90%, indicating efficient conversion and minimal side reactions. The cyclopropanation step requires optimized conditions to avoid ring strain-related decomposition.
- Reaction Conditions: Maintaining low to moderate temperatures during halogenation prevents over-bromination or degradation. Hydrogenation under mild pressure ensures selective reduction of nitro groups without affecting halogen substituents.
- Purification: Flash chromatography using silica gel is commonly employed to isolate the target compound with high purity. Crystallization from ethyl acetate/petroleum ether mixtures is used for intermediate purification.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | Aminopyridine or hydroxypyridine derivatives |
| Bromination Reagents | Tribromophosphorus oxide, sodium bromide/bromate |
| Fluorination Method | Modified Balz-Schiemann reaction or direct fluorination |
| Reduction Catalyst | Raney nickel |
| Hydrogen Pressure | ~40 psi |
| Solvents | Acetonitrile, methanol, dichloromethane, ethyl acetate |
| Cyclopropanation Agents | Diazomethane, Simmons–Smith reagent |
| Purification Techniques | Flash chromatography, recrystallization |
| Typical Yields | 90–93% for halogenation and amination steps |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
